REACTION_SMILES
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[CH3:14][O:15][c:16]1[cH:17][c:18]([CH2:26][C:27](=[O:28])[OH:29])[cH:19][c:20]([O:24][CH3:25])[c:21]1[O:22][CH3:23].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][CH2:8][NH2:9])[cH:10][c:11]1[O:12][CH3:13]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][CH2:8][NH:9][C:27]([CH2:26][c:18]2[cH:17][c:16]([O:15][CH3:14])[c:21]([O:22][CH3:23])[c:20]([O:24][CH3:25])[cH:19]2)=[O:28])[cH:10][c:11]1[O:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CC(=O)O)cc(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCN)cc1OC
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Name
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Type
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product
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Smiles
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COc1ccc(CCNC(=O)Cc2cc(OC)c(OC)c(OC)c2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |